Cas no 2413846-39-4 (methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate)

methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-26619328
- 2413846-39-4
- methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate
-
- MDL: MFCD32662865
- インチ: 1S/C12H20N2O3/c1-17-12(16)10-6-8-4-2-3-5-9(8)14(10)11(15)7-13/h8-10H,2-7,13H2,1H3/t8-,9-,10-/m0/s1
- InChIKey: BVDIQWYCGOMJOH-GUBZILKMSA-N
- ほほえんだ: O(C)C([C@@H]1C[C@@H]2CCCC[C@@H]2N1C(CN)=O)=O
計算された属性
- せいみつぶんしりょう: 240.14739250g/mol
- どういたいしつりょう: 240.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26619328-10g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 10g |
$3191.0 | 2023-09-12 | ||
Enamine | EN300-26619328-0.05g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 95.0% | 0.05g |
$624.0 | 2025-03-20 | |
Enamine | EN300-26619328-1.0g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
Enamine | EN300-26619328-5.0g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
Enamine | EN300-26619328-2.5g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
Enamine | EN300-26619328-1g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 1g |
$743.0 | 2023-09-12 | ||
Enamine | EN300-26619328-0.1g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 95.0% | 0.1g |
$653.0 | 2025-03-20 | |
Enamine | EN300-26619328-10.0g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
Enamine | EN300-26619328-5g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 5g |
$2152.0 | 2023-09-12 | ||
Enamine | EN300-26619328-0.5g |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate |
2413846-39-4 | 95.0% | 0.5g |
$713.0 | 2025-03-20 |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylateに関する追加情報
Methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate: A Comprehensive Overview
The compound with CAS No 2413846-39-4, known as methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule's structure features a octahydro-1H-indole core, which is a bicyclic system with a seven-membered ring fused to a five-membered ring. The presence of the 2-aminoacetyl group and the methyl ester further enhances its functional diversity.
Recent studies have highlighted the importance of octahydro-1H-indole derivatives in medicinal chemistry. These compounds are known for their ability to modulate various biological targets, including enzymes and receptors. The stereochemistry of the compound—specifically the (2S,3aS,7aS) configuration—is crucial for its biological activity. Stereoisomers often exhibit different pharmacokinetic profiles and efficacy, making this compound a promising candidate for further investigation.
The synthesis of methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate involves a series of carefully designed reactions. Researchers have employed various strategies to construct the octahydro-1H-indole framework, including ring-closing metathesis and intramolecular cyclization. The introduction of the 2-aminoacetyl group and the methyl ester is typically achieved through nucleophilic acyl substitution or other functional group interconversions. These synthetic methods not only ensure high yields but also maintain the stereochemical integrity of the molecule.
In terms of biological activity, this compound has shown potential in several areas. For instance, it has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. Additionally, its interaction with G protein-coupled receptors (GPCRs) has been explored, suggesting its role in modulating cellular signaling processes. Recent findings indicate that the compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or neuroinflammation.
The pharmacokinetic profile of methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate is another area of interest. Studies have demonstrated that the compound exhibits good bioavailability when administered orally. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or disease-related proteins. Furthermore, preliminary toxicity studies indicate that the compound has a favorable safety profile, with minimal adverse effects at therapeutic doses.
One of the most exciting developments involving this compound is its potential application in oncology. Researchers have found that it can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is attributed to its ability to target specific pathways that are overactive in cancer cells but not in healthy tissues. Clinical trials are currently underway to evaluate its efficacy and safety in patients with various types of cancers.
In conclusion, methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate represents a compelling molecule with diverse biological activities and therapeutic potential. Its unique structure and stereochemistry make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to play a significant role in advancing modern medicine.
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